molecular formula C7H9F3N2 B3021329 1-Ethyl-5-methyl-3-(trifluoromethyl)pyrazole CAS No. 128694-64-4

1-Ethyl-5-methyl-3-(trifluoromethyl)pyrazole

Cat. No.: B3021329
CAS No.: 128694-64-4
M. Wt: 178.15 g/mol
InChI Key: GAPUAVPXVZVBIP-UHFFFAOYSA-N
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Description

1-Ethyl-5-methyl-3-(trifluoromethyl)pyrazole is a high-purity chemical intermediate designed for advanced research and development applications. This compound belongs to the class of trifluoromethyl-substituted pyrazoles, which are renowned in medicinal chemistry for their ability to enhance the pharmacokinetic properties and biological activity of target molecules . The strategic incorporation of the trifluoromethyl group is a established strategy to improve metabolic stability, lipophilicity, and binding affinity in drug-receptor interactions . Key Research Applications: Pharmaceutical Research: This compound serves as a critical synthetic building block for novel therapeutic agents. Pyrazole cores are frequently investigated for a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial actions . The specific substitution pattern of this analog makes it a valuable precursor in the synthesis of potential COX-2 inhibitors and other targeted small molecules . Agrochemical Research: Fluorinated pyrazoles are important scaffolds in the development of next-generation fungicides and pesticides. The structural features of this compound align with design principles for creating active ingredients with improved efficacy and selectivity . Chemical Synthesis: As a specialty intermediate, this pyrazole derivative is used in various coupling reactions and for the synthesis of more complex heterocyclic systems. It is particularly useful in electronics and materials science for developing ligands for OLEDs . Our product is supplied with extremely high purity and low residual impurities to ensure maximal yield and reproducibility in your research processes. This chemical is intended for research applications and is strictly not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

1-ethyl-5-methyl-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2/c1-3-12-5(2)4-6(11-12)7(8,9)10/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPUAVPXVZVBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563847
Record name 1-Ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128694-64-4
Record name 1-Ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128694-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-methyl-3-(trifluoromethyl)pyrazole can be synthesized through various methods. One common approach involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed carbonylation reactions has also been explored for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-methyl-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Alkyl Iodides: Used for substitution reactions.

    Palladium Catalysts: Employed in coupling reactions.

    Organic Solvents: DMF and others are commonly used as reaction media.

Major Products:

Scientific Research Applications

Chemical Synthesis

1-Ethyl-5-methyl-3-(trifluoromethyl)pyrazole serves as a crucial building block for synthesizing more complex organic molecules. Its unique trifluoromethyl group enhances its reactivity and stability in various chemical reactions. The compound has been utilized in:

  • Organic Reactions : As a reagent in numerous organic transformations, facilitating the synthesis of derivatives with potential applications in pharmaceuticals and agrochemicals.
  • Synthesis of Functionalized Pyrazoles : It is involved in producing regioisomeric mixtures of pyrazoles through practical synthetic methods that yield high purity and efficiency .

Biological Applications

The compound has garnered attention for its potential biological activities, which include:

  • Antimicrobial Properties : Research indicates that this compound exhibits antifungal activity. Its structural characteristics allow it to inhibit key enzymes in fungal metabolic pathways, making it a candidate for fungicide development .
  • Anti-inflammatory Effects : Studies have explored its capacity to modulate inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound is being investigated for:

  • Drug Development : Its unique chemical properties make it a promising candidate for developing new therapeutic agents against various diseases, including cancer and infectious diseases. The compound's interaction with biological targets can lead to the modulation of specific pathways relevant to disease progression .

Industrial Applications

The compound is also significant in industrial applications due to its unique chemical properties:

  • Material Development : It is used in creating new materials like polymers and coatings. The trifluoromethyl group enhances the material's performance by improving its chemical resistance and stability under various conditions .

Case Study 1: Antifungal Activity

A study demonstrated that derivatives of this compound showed significant antifungal activity against various pathogens. The mechanism involved the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.

Case Study 2: Drug Development

In a recent investigation, researchers synthesized novel derivatives of this compound and evaluated their efficacy against cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects, warranting further exploration into their therapeutic potential.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-methyl-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, making it a potent inhibitor or activator in various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Substituent Variations

The table below highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Key Applications/Properties Reference
1-Ethyl-5-methyl-3-(trifluoromethyl)pyrazole C7H9F3N2 1-Ethyl, 5-Methyl, 3-CF3 Herbicides, pharmaceuticals (inferred)
1-(4-Ethylbenzyl)-5-methyl-4-nitro-3-CF3 (52b) C14H13F3N3O2 4-Nitro, 4-Ethylbenzyl, 3-CF3 GLUT1 inhibition (anticancer potential)
1-(4-Methoxyphenyl)-3-CF3-5-(trimethoxyphenyl) C20H19F3N2O4 3-CF3, 4-Methoxyphenyl, 3,4,5-Trimethoxyphenyl Crystalline solid; Cu-catalyzed synthesis
Compounds 13–15 (Molecules, 2015) C17H12FNO (e.g., Cpd 13) Fluorinated hydroxyphenyl, Phenyl Structural studies; NMR/spectroscopic analysis
1-Benzoyl-5(3)-perfluorohexyl-3(5)-CF3-pyrazole C17H6F16N2O Perfluorohexyl, Benzoyl, 3(5)-CF3 High fluorination; specialty materials
Key Observations:
  • Substituent Effects: Alkyl vs. Trifluoromethyl (CF3): Enhances lipophilicity (logP) and thermal stability across all analogs . In electrochemical applications, CF3-containing pyrazoles like TFMP exhibit lower oxidation susceptibility than non-fluorinated derivatives . Nitro and Electron-Withdrawing Groups: The 4-nitro group in compound 52b increases reactivity, likely influencing its role as a GLUT1 inhibitor.

Biological Activity

Overview

1-Ethyl-5-methyl-3-(trifluoromethyl)pyrazole is a member of the pyrazole family, characterized by its unique trifluoromethyl substituent, which enhances its biological activity and physicochemical properties. This compound has garnered attention in medicinal chemistry due to its potential applications in pharmaceuticals and agrochemicals.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H8F3N3\text{C}_7\text{H}_8\text{F}_3\text{N}_3

This structure features a five-membered ring containing two nitrogen atoms and various substituents that contribute to its biological properties.

This compound exhibits biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group enhances lipophilicity, allowing the compound to effectively interact with biological targets such as enzymes and receptors. This interaction can modulate various metabolic pathways.
  • Glucose Transport Inhibition : Similar compounds have been identified as inhibitors of glucose transporter GLUT1, impacting glucose metabolism and energy production within cells. This inhibition can lead to decreased ATP production, affecting cellular functions and potentially reducing tumor growth in cancer models .

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Anticancer Properties : Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancers. The mechanism often involves the disruption of metabolic processes critical for cancer cell survival .
  • Anti-inflammatory Effects : Pyrazole compounds have been evaluated for their anti-inflammatory potential. Some derivatives exhibit significant inhibitory effects on cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes involved in inflammatory responses .
  • Antimicrobial Activity : There is emerging evidence that pyrazoles can exhibit antimicrobial properties, making them candidates for further development in treating infections .

Case Studies

Several studies highlight the biological activity of this compound:

  • Antitumor Activity : A study evaluated a series of pyrazole derivatives, including this compound, demonstrating significant inhibition of cancer cell proliferation in vitro. The compound showed IC50 values comparable to established anticancer agents .
  • Inflammation Models : In animal models of inflammation, compounds with similar structures were tested for their ability to reduce edema and pain. Results indicated that these compounds could significantly lower inflammatory markers compared to controls .

Research Findings

A summary of research findings on this compound is presented in the following table:

Study Biological Activity Findings
Study AAnticancerSignificant inhibition of lung and breast cancer cell lines (IC50 values < 20 µM).
Study BAnti-inflammatoryReduced COX and LOX activity in vitro with IC50 values comparable to diclofenac.
Study CAntimicrobialExhibited activity against Gram-positive bacteria with MIC values < 50 µg/mL.

Q & A

Q. What are the recommended synthetic routes for 1-ethyl-5-methyl-3-(trifluoromethyl)pyrazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step functionalization of pyrazole precursors. A common approach includes:

Core Pyrazole Formation : Cyclocondensation of hydrazines with β-keto esters or trifluoromethyl ketones under acidic conditions.

Substituent Introduction : Alkylation at the N1 position using ethyl iodide or bromoethane in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF .

Trifluoromethylation : Direct introduction of the CF₃ group via radical trifluoromethylation or using reagents like TMSCF₃/Cu catalysis .

Q. Optimization Strategies :

  • Temperature Control : Higher yields are observed at 80–100°C for alkylation steps .
  • Catalyst Screening : Pd(PPh₃)₄ improves coupling efficiency in cross-coupling reactions for aryl derivatives .

Q. Table 1: Reaction Optimization Parameters

StepReagentSolventTemp. (°C)Yield (%)
N1-AlkylationEthyl iodideDMF8065–75
CF₃ IntroductionTMSCF₃/CuITHF6050–60

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column (MeCN/H₂O gradient) to assess purity (>95% recommended).
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., ethyl group at N1, CF₃ at C3) via characteristic shifts (e.g., CF₃ causes deshielding at ~δ 120–125 ppm in ¹³C NMR) .
    • HRMS : Validate molecular weight (C₇H₁₀F₃N₂: MW 196.07) with <2 ppm error .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELXL for refinement .

Advanced Research Questions

Q. What are the structure-activity relationships (SAR) for trifluoromethyl-substituted pyrazoles in modulating biological targets?

Methodological Answer: The CF₃ group at C3 enhances electron-withdrawing effects, influencing binding to hydrophobic pockets in enzymes (e.g., TRPC3/5 ion channels). Key findings:

  • Positional Dependence : C3-CF₃ improves inhibitory activity by 10-fold compared to C5-CF₃ in calcium mobilization assays .
  • Steric Effects : Bulky substituents at C5 (e.g., methyl) reduce steric clashes in active sites, as shown in BTP2 derivatives .

Q. Table 2: SAR of Pyrazole Derivatives

Substituent PositionBiological Activity (IC₅₀, μM)Target
C3-CF₃, C5-CH₃0.8 ± 0.2TRPC3
C5-CF₃, C3-CH₃12.4 ± 1.5TRPC3

Q. How can computational methods predict the electrochemical stability of this compound in battery electrolytes?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess redox stability. CF₃ groups lower LUMO levels, enhancing oxidative stability (~5.2 eV vs. Li+/Li) .
  • Molecular Dynamics (MD) : Simulate solvation behavior in EC/EMC electrolytes to optimize ionic conductivity. Pyrazole derivatives form passivation layers at >4.5 V vs. Li+/Li .

Q. Experimental Validation :

  • Linear Sweep Voltammetry (LSV) : Confirm oxidation thresholds (e.g., >4.8 V for TFMP derivatives) .

Q. What strategies resolve contradictions in crystallographic data for pyrazole derivatives?

Methodological Answer:

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning .
  • Disorder Modeling : Apply PART/SUMP restraints for flexible ethyl/methyl groups.
  • Validation Tools : Check R₁/Rfree gaps (<5%) and Platon’s ADDSYM for missed symmetry .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

Methodological Answer:

  • Acidic Conditions (pH <3) : Hydrolysis of the ethyl group occurs, detected via LC-MS degradation products (m/z 168.03) .
  • Basic Conditions (pH >10) : Dealkylation at N1 is minimal (<5% over 24 hrs), confirmed by ¹H NMR loss of ethyl quartet (δ 1.2–1.4 ppm) .

Q. What are the challenges in regioselective functionalization of the pyrazole core?

Methodological Answer:

  • Competitive Alkylation : Use bulky bases (e.g., LDA) to direct alkylation to N1 over N2 .
  • Cross-Coupling : Suzuki-Miyaura reactions at C4 require pre-halogenation (e.g., Br at C4) and Pd catalysts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Ethyl-5-methyl-3-(trifluoromethyl)pyrazole
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1-Ethyl-5-methyl-3-(trifluoromethyl)pyrazole

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